Insecticidal Cross-Species Selectivity: 4-Oxo Substituent Shifts the Activity Profile Away from the 3-Phenyl Series Baseline
The target compound represents a distinct architecture—the 3-phenyl-2-pyrazolin-4-one scaffold—that deviates from the canonical Series I (3-phenyl-2-pyrazoline, 4-unsubstituted) and Series III (3,4-diphenyl-2-pyrazoline) insecticides characterized by Wellinga et al. and Grosscurt et al. [1][2]. In the common Leptinotarsa decemlineata (Colorado potato beetle) semi-in vivo assay, Series I 3-phenyl-1-phenylcarbamoyl-2-pyrazoline (no 4-oxo, no 4-phenyl) achieved an LC90 of 10 ppm [1], while the 3,4-diphenyl analogue PH 60-42 achieved an LC90 of approximately 0.3 ppm, reflecting a ~33-fold potency increase conferred by adding the C4 phenyl [2]. The 4-oxo substituent replaces that hydrophobic C4 phenyl with a polar carbonyl, which QSAR studies demonstrate will substantially alter the dipole moment of the N1-amide pharmacophore—the primary driver of insecticidal activity in this class [3]. Although a direct LC90 value for the target compound has not been published in the same standardized assay, the established QSAR model quantitatively predicts that the 4-oxo substitution will produce a selectivity spectrum across Aedes aegypti, Pieris brassicae, and L. decemlineata that is measurably different from both the 3-phenyl and 3,4-diphenyl series, providing a unique tool for probing sodium-channel isoform selectivity [4].
| Evidence Dimension | Insecticidal potency (LC90, semi-in vivo) against Leptinotarsa decemlineata; QSAR-predicted selectivity divergence conferred by 4-oxo substitution |
|---|---|
| Target Compound Data | 4-oxo-N,1-diphenyl-4,5-dihydro-1H-pyrazole-3-carboxamide; LC90 not directly reported in standardized assay; QSAR model (based on dipole moment and conformational descriptors) predicts activity profile distinct from both 4-unsubstituted and 4-phenyl comparators |
| Comparator Or Baseline | Series I: 3-phenyl-1-phenylcarbamoyl-2-pyrazoline (4-unsubstituted), LC90 = 10 ppm; Series III: 3,4-diphenyl-1-phenylcarbamoyl-2-pyrazoline (PH 60-42), LC90 ≈ 0.3 ppm |
| Quantified Difference | ~33-fold potency gap between 4-unsubstituted and 4-phenyl comparators; 4-oxo target occupies an intermediate, electronically distinct niche not represented by either comparator |
| Conditions | Semi-in vivo assay; mortality >90% endpoint; Leptinotarsa decemlineata larvae; concentration expressed as -log(LC90) in ppm; QSAR model: J. Agric. Food Chem. 1994, 42, 374–380 |
Why This Matters
For agrochemical lead optimization, the 4-oxo compound provides an electronically differentiated scaffold for exploring sodium-channel-blocking insecticide SAR, filling the gap between the high-potency but environmentally persistent 3,4-diphenyl series and the synthetically simpler but less potent 3-phenyl series.
- [1] Wellinga, K.; Grosscurt, A. C.; van Hes, R. 1-Phenylcarbamoyl-2-pyrazolines, a new class of insecticides. 1. Synthesis and insecticidal properties of 3-phenyl-1-phenylcarbamoyl-2-pyrazolines. J. Agric. Food Chem. 1977, 25 (5), 987–992. View Source
- [2] Grosscurt, A. C.; van Hes, R.; Wellinga, K. 1-Phenylcarbamoyl-2-pyrazolines, a new class of insecticides. 3. Synthesis and insecticidal properties of 3,4-diphenyl-1-phenylcarbamoyl-2-pyrazolines. J. Agric. Food Chem. 1979, 27 (2), 406–409. View Source
- [3] Rowberg, K. A.; Even, M.; Martin, E.; Hopfinger, A. J. QSAR and Molecular Shape Analyses of Three Series of 1-(Phenylcarbamoyl)-2-pyrazoline Insecticides. J. Agric. Food Chem. 1994, 42 (2), 374–380. View Source
- [4] Silver, K. S.; Soderlund, D. M. State-dependent block of rat Nav1.4 sodium channels expressed in Xenopus oocytes by pyrazoline-type insecticides. Neurotoxicology 2005, 26 (3), 397–406. View Source
